molecular formula C11H8BrNO2 B3047505 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione CAS No. 140480-94-0

1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione

Cat. No.: B3047505
CAS No.: 140480-94-0
M. Wt: 266.09
InChI Key: VFOWGSSDYZJMOT-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione is an organic compound that features a bromobenzyl group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process involving the bromination of benzyl compounds followed by cyclization reactions. One common method involves the bromination of benzyl alcohol to form 3-bromobenzyl bromide, which is then reacted with maleimide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrrole-2,5-dione derivatives, which can have varied functional groups depending on the reagents used .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-3-1-2-8(6-9)7-13-10(14)4-5-11(13)15/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOWGSSDYZJMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248520
Record name 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140480-94-0
Record name 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140480-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Bromophenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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